
1-sec-Butyl-N-ethylcycloheptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-sec-Butyl-N-ethylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with N-ethylamine and sec-butylamine under specific reaction conditions . The process may include steps such as esterification, amidation, and purification to obtain the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-sec-Butyl-N-ethylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-sec-Butyl-N-ethylcycloheptanecarboxamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-sec-Butyl-N-ethylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-sec-Butyl-N-ethylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Ethylcycloheptanecarboxamide: Lacks the sec-butyl group, which may result in different chemical and biological properties.
N-Butylcycloheptanecarboxamide: Contains a butyl group instead of an ethyl group, leading to variations in reactivity and applications.
Cycloheptanecarboxamide: The simplest form without any alkyl substitutions, serving as a basic structure for comparison.
Propiedades
Número CAS |
56471-40-0 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
1-butan-2-yl-N-ethylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-4-12(3)14(13(16)15-5-2)10-8-6-7-9-11-14/h12H,4-11H2,1-3H3,(H,15,16) |
Clave InChI |
POHIHTFXCLMQEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CCCCCC1)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


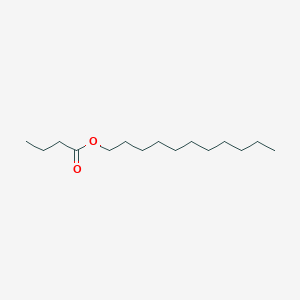
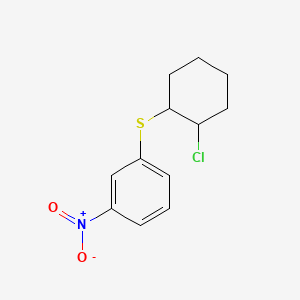
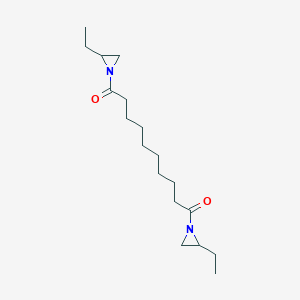
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
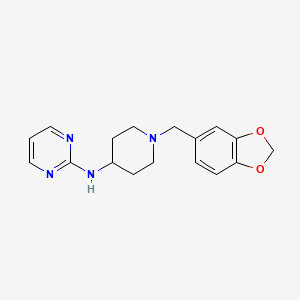
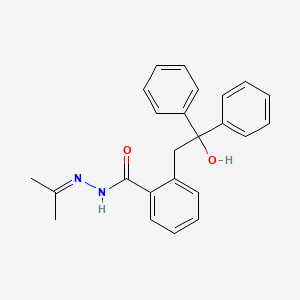
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
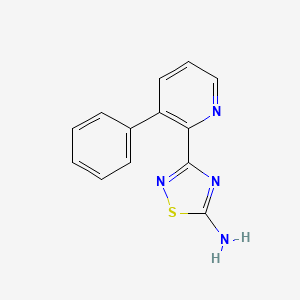
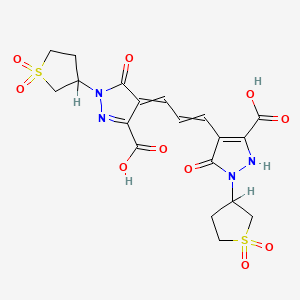
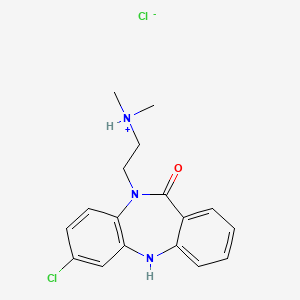
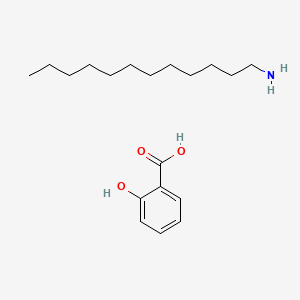

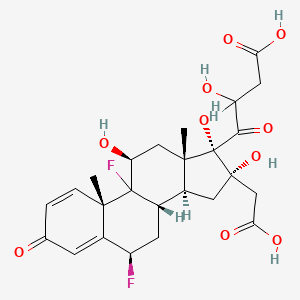
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
